Methyl 5-(cyanomethyl)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-(cyanomethyl)pyrazine-2-carboxylate is an organic compound with the molecular formula C8H7N3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(cyanomethyl)pyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazine-2-carboxylic acid with cyanomethyl reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyanomethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted pyrazine derivatives .
Scientific Research Applications
Methyl 5-(cyanomethyl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-(cyanomethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: A related compound with similar structural features but different functional groups.
Methyl 5-methylpyrazine-2-carboxylate: Another derivative of pyrazine with a methyl group instead of a cyanomethyl group.
Uniqueness
Methyl 5-(cyanomethyl)pyrazine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 5-(cyanomethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-5-10-6(2-3-9)4-11-7/h4-5H,2H2,1H3 |
InChI Key |
KNXXGKPQIAERFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)CC#N |
Origin of Product |
United States |
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